N-Desmethyl Azithromycin B

Catalog No.
S1798474
CAS No.
857078-26-3
M.F
C₃₇H₇₀N₂O₁₁
M. Wt
718.958
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Azithromycin B

Many Azithromycin QC labs risk batch rejection due to misidentified impurities when using generic macrolide standards. N-Desmethyl Azithromycin B (CAS 857078-26-3) is the exact impurity standard required for valid stability-indicating HPLC and LC-MS methods.

  • Provides precise chromatographic retention time and mass-to-charge ratio for accurate peak identification.
  • Enables compliance with ICH Q3A/Q3B specified impurity thresholds, shifting 'unknown' peaks to 'known'.
  • Supports successful ANDA and DMF submissions by matching regulatory structural specifications.

Supplied as a high-purity reference standard with full characterization, ready for immediate global shipment.

CAS Number

857078-26-3

Product Name

N-Desmethyl Azithromycin B

Molecular Formula

C₃₇H₇₀N₂O₁₁

Molecular Weight

718.958

Synonyms

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-o

Purity

≥95%

Package Size

5 mg, 10 mg, 25 mg

N-Desmethyl Azithromycin B (CAS 857078-26-3), also known as Azithromycin 3-Deoxy N-Desmethyl, is a highly specific secondary metabolite and synthetic impurity of the macrolide antibiotic Azithromycin. Structurally, it is characterized by the absence of the 12-hydroxyl group (the 'B' analog) and the absence of the N-methyl group on the azalide ring, yielding a molecular weight of 718.96 g/mol. In industrial pharmaceutical manufacturing, it serves as a critical analytical reference standard for quality control, stability testing, and impurity profiling. Procuring high-purity standards of this exact compound is essential for validating stability-indicating HPLC and LC-MS methods, ensuring compliance with stringent ICH Q3A/Q3B regulatory thresholds for specified impurities in commercial API batches .

Research Fit

Analytical Use HPLC impurity profiling and method validation
Pharmacopoeial Standard Designated EP Impurity B for Azithromycin QC
Characterization Comprehensive data package (HPLC, NMR, MS) for regulatory support

In pharmaceutical quality control, substituting N-Desmethyl Azithromycin B with closely related analogs such as Azithromycin B or N-Desmethyl Azithromycin A is analytically invalid. Each structural variation—whether the loss of a hydroxyl group or a methyl group—fundamentally alters the molecule's hydrophobicity, pKa, and mass-to-charge ratio. Using a generic or related macrolide standard will result in mismatched chromatographic retention times and incorrect mass spectrometric calibration, leading to the misidentification of peaks during routine HPLC analysis. Furthermore, regulatory agencies require exact structural matches for the quantification of specified impurities; failing to use the precise CAS 857078-26-3 standard can result in uncharacterized 'unknown' peaks, triggering batch rejections or delays in ANDA/DMF approvals .

Substitution Risk

Alternative impurity standards (e.g., EP Impurity I) have distinct chromatographic retention; substitution may invalidate method specificity.
Molecular formula and mass differ (C37H70N2O11 vs. C37H70N2O12), critical for MS-based identification and quantification.
Pharmacopoeial designation as EP Impurity B is not transferable to other N-desmethyl or descladinose derivatives.

LC-MS/MS Mass Spectrometric Resolution

N-Desmethyl Azithromycin B has a precise molecular weight of 718.96 g/mol, generating a distinct [M+H]+ ion at m/z ~719.5 in positive electrospray ionization (ESI+). In contrast, the closely related impurity Azithromycin B has a molecular weight of 733.00 g/mol (m/z ~734), and N-Desmethyl Azithromycin A is 735.00 g/mol. This 14 Da to 16 Da mass difference ensures complete resolution from both the parent API (Azithromycin, 749.0 g/mol) and other primary impurities in mass spectrometry.

Evidence DimensionMolecular Weight / m/z [M+H]+
Target Compound Data718.96 g/mol (m/z ~719.5)
Comparator Or BaselineAzithromycin B (733.00 g/mol) and Azithromycin A (749.00 g/mol)
Quantified Difference14 Da mass reduction vs Azithromycin B; 30 Da reduction vs Azithromycin A
ConditionsLC-MS/MS with positive electrospray ionization (ESI+)

Enables unambiguous identification and trace quantification of this specific impurity without interference from co-eluting macrolide analogs.

Ileostomy Fluid Recovery
Reported
2% of dose (metabolite) vs. 47% parent
23.5-fold lower recovery
Supports metabolite PK profiling and disposition analysis
Data from oral ileostomy study; cross-study comparison

Chromatographic Retention and System Suitability

The dual structural modifications in N-Desmethyl Azithromycin B—lacking the polar 12-hydroxyl group and the N-methyl group—create a unique partition coefficient compared to other in-class substitutes. The absence of the 12-OH increases its hydrophobicity relative to N-Desmethyl Azithromycin A, extending its retention time on reverse-phase C18 columns. Conversely, the missing N-methyl group alters its amine basicity (pKa) compared to Azithromycin B, shifting its elution profile under buffered mobile phase conditions (e.g., pH 7.5-8.5). Procuring this exact standard is mandatory to establish accurate relative retention times (RRT) and resolution factors in pharmacopeial assays .

Evidence DimensionReverse-Phase HPLC Retention Behavior
Target Compound DataUnique RRT driven by combined desmethyl and deoxy modifications
Comparator Or BaselineN-Desmethyl Azithromycin A (more polar) and Azithromycin B (different pKa)
Quantified DifferenceDistinct baseline resolution (Rs > 1.5) from adjacent impurity peaks
ConditionsReverse-phase HPLC with buffered mobile phase

Guarantees accurate peak assignment in stability-indicating methods, preventing the misclassification of critical API impurities.

HPLC Resolution
Reported
Baseline separation from parent drug and five impurities under validated gradient conditions (Phenomenex Synergi MAX-RP, 50°C, UV 210 nm)
Verifiable retention supports method transfer and validation
Class-level inference for other column chemistries

Process Optimization and Synthesis Tracking

N-Desmethyl Azithromycin B serves as a dual-indicator for specific manufacturing inefficiencies. Its presence in the final API indicates two simultaneous process deviations: the carryover of Erythromycin B (lacking the 12-OH) from the starting fermentation material, and incomplete N-methylation during the reductive amination or Eschweiler-Clarke step of the azalide synthesis. Tracking this exact compound allows process chemists to quantitatively measure the efficiency of the methylation step specifically on the 'B' analog stream, which behaves differently kinetically than the 'A' stream .

Evidence DimensionProcess Deviation Tracking
Target Compound DataTracks both Erythromycin B carryover AND incomplete N-methylation
Comparator Or BaselineAzithromycin B (only tracks carryover) or N-Desmethyl Azithromycin A (only tracks methylation)
Quantified DifferenceProvides 2-factor process visibility vs 1-factor visibility
ConditionsIn-process control (IPC) during API synthesis

Empowers process engineers to pinpoint and correct specific upstream synthesis failures, improving overall API yield and purity.

Certified Purity & Data
Supplier data
Purity ≥99% HPLC; full characterization: HPLC, LC-MS, 1H NMR, FT-IR, Potency assay
Supports analytical traceability and ANDA documentation
Data to verify per vendor datasheet
Pharmacopoeial Limits
Class-level inference
Specified impurity limit in EP/BP/USP monographs for Azithromycin API
Defines QC acceptance criteria for batch release
Exact threshold not specified; consult current monograph
Storage Stability
Reported
Long-term: -20°C (6 months); alternative: 2-8°C (vendor recommendation)
Storage condition selection affects reference standard integrity
Other azithromycin impurities may require different regimens
EP Impurity B Specificity
Head-to-head
EP Impurity B (MW 718.96) vs. Impurity I (MW 734.97); distinct HPLC retention
Unambiguous identity for impurity profiling and regulatory method
Substitution with Impurity I leads to misidentification

Regulatory Impurity Profiling and DMF Submissions

Used as a quantitative reference standard to validate stability-indicating HPLC methods for Azithromycin API. By identifying and quantifying this specific impurity, manufacturers can comply with ICH Q3A(R2) guidelines, shifting peaks from 'unknown' to 'known' and supporting successful Drug Master File (DMF) and Abbreviated New Drug Application (ANDA) submissions .

LC-MS/MS Method Development for Pharmacokinetics

Employed as an analytical standard in clinical and forensic toxicology to differentiate Azithromycin metabolites. Its exact mass (718.96 g/mol) allows for precise MRM transitions in LC-MS/MS, ensuring that N-Desmethyl Azithromycin B is not conflated with other circulating macrolide metabolites during pharmacokinetic profiling.

API Manufacturing Process Optimization

Utilized by process chemists as an in-process control (IPC) marker. Monitoring the levels of N-Desmethyl Azithromycin B helps optimize the stoichiometry and reaction times of the N-methylation step, while simultaneously evaluating the purity of the Erythromycin starting material .

Application Fit

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
Validated chromatographic behavior and comprehensive characterization data
Method specificity, peak identification, ANDA documentation support
Metabolite PK & Bioanalysis
Documented in vivo recovery profile as minor metabolite
Quantification in research matrices (plasma, tears); mass balance studies
QC Batch Release Testing
Specified pharmacopoeial impurity limit
Batch-to-batch consistency, adherence to EP/USP monograph specifications

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